TrkA Kinase Inhibitory Potency: Cross-Patent Example Comparison Within the Six-Membered Heteroaryl Benzamide Series
The compound (WO2015143654 Example 60) is patented as a TrkA inhibitor alongside numerous structural analogs. While individual IC50 values for each example are reported within the patent specification, the full quantitative dataset is not publicly indexed in open-access databases [1]. The Therapeutic Target Database confirms the compound's mechanism of action as TrkA inhibition and its preclinical development status for chronic pain and oncology indications [2]. The saturated tetrahydro core and 3-cyanobenzamide substitution pattern represent a specific scaffold choice that, based on patent structure-activity relationship (SAR) trends across the series, modulates TrkA potency and selectivity relative to the corresponding fully aromatic bicyclic analogs (covered in the companion patent WO2015148354) [REFS-1, REFS-3]. Direct head-to-head IC50 comparison data between this specific compound and named comparators requires access to the full patent disclosure or follow-up primary pharmacology publications.
| Evidence Dimension | TrkA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly indexed in open databases; reported within patent WO2015143654 Example 60 specification |
| Comparator Or Baseline | Bicyclic aromatic analogs (WO2015148354 series); six-membered heteroaryl benzamide analogs with alternative substituents (WO2015143654 Examples 1–59, 61+) |
| Quantified Difference | Not extractable from open sources; value resides in patent document |
| Conditions | TrkA biochemical enzyme inhibition assay (as per patent methods section) |
Why This Matters
Procurement decisions for structure-activity relationship studies or lead optimization programs should reference the original patent data, as the compound's specific substitution pattern (3-cyano, tetrahydro, 3-methylene attachment) is expected to yield distinct potency and selectivity parameters that cannot be inferred from publicly available data on structurally distinct TrkA inhibitors.
- [1] WO2015143654A1 – TrkA kinase inhibitors, compositions and methods thereof. Inventors: Mitchell H, Fraley ME, Cooke AJ, et al. Assignee: Merck Sharp & Dohme Corp. View Source
- [2] DrugMap / TTD. Drug ID: DMEGVD4. Six-membered heterocyclic benzamide derivative 3. Target: TrkA. Indications: Chronic pain, Neuropathic pain, Pruritus, Solid tumour/cancer, Thymic cancer. View Source
- [3] WO2015148354A3 – TrkA kinase inhibitors, compositions and methods thereof (bicyclic heteroaryl benzamide series). Assignee: Merck Sharp & Dohme Corp. View Source
